3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethoxy]thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethoxy]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine coreIts molecular formula is C13H14ClN3O2S, and it has a molecular weight of 311.79 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethoxy]thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, starting with the preparation of the thieno[2,3-b]pyridine core. The key steps include:
Formation of the Thieno[2,3-b]pyridine Core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The amino, chloro, cyclopropyl, and methyl groups are introduced through various substitution reactions.
Attachment of the Piperazine Derivative: The piperazine derivative is attached via an ethoxy linker, which involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethoxy]thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethoxy]thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethoxy]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It acts as an allosteric potentiator, selectively binding to the human M4 muscarinic acetylcholine receptor subtype. This binding enhances the receptor’s response to acetylcholine, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide: This compound is structurally similar but has a methoxy group instead of the ethoxy linker with the piperazine derivative.
Thieno[2,3-b]pyridine-2-carboxamide derivatives: These compounds share the thieno[2,3-b]pyridine core but differ in their functional groups and substituents.
Uniqueness
The uniqueness of 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethoxy]thieno[2,3-b]pyridine-2-carboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to selectively potentiate the M4 muscarinic acetylcholine receptor sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H24ClN5O3S |
---|---|
Molecular Weight |
441.0 g/mol |
IUPAC Name |
3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethoxy]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H24ClN5O3S/c1-10-13-15(21)16(17(27)22-11-3-4-11)29-19(13)23-18(14(10)20)28-9-12(26)25-7-5-24(2)6-8-25/h11H,3-9,21H2,1-2H3,(H,22,27)/i2D3 |
InChI Key |
TYTGOXSAAQWLPJ-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C(=O)COC2=C(C(=C3C(=C(SC3=N2)C(=O)NC4CC4)N)C)Cl |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)OCC(=O)N3CCN(CC3)C)C(=O)NC4CC4)N |
Origin of Product |
United States |
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